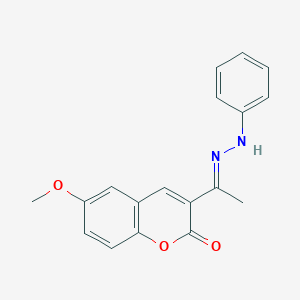

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one” belongs to a class of organic compounds known as hydrazones . Hydrazones are characterized by a carbon-nitrogen double bond where the nitrogen is also bonded to a hydrazine group. The “chromen-2-one” part of the name suggests that this compound also contains a chromone, a heterocyclic compound with a benzopyran backbone .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the chromone and hydrazone moieties, which could have interesting effects on its chemical properties .Chemical Reactions Analysis

Hydrazones are known to undergo tautomerization, a type of isomerization where protons shift from one atom to another . They can also participate in various other reactions, such as oxidation and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydrazone could increase its polarity, while the chromone moiety could contribute to its aromaticity .Applications De Recherche Scientifique

Optical Characterization and Photoluminescence Properties

This compound has been studied for its optical properties . Intramolecular charge transfer (ICT) effects are responsible for the photoluminescent properties of coumarins, a class of compounds that includes this one . By modulating ICT, optical properties with different applications can be obtained . The UV-Vis data were in the 295–428 nm range . The emission depends on the substituent in position C-7 bearing electron-donating groups .

Synthesis of Bioactive Phenolic Diterpenes

The compound is a potential intermediate for the preparation of bioactive phenolic diterpenes . These compounds have been isolated from various natural sources and have shown significant antimicrobial and anthelmintic activity .

Crystal Structure Analysis

The crystal structure of similar compounds has been studied . Such studies can provide valuable insights into the properties and potential applications of the compound.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various targets such as egfr tyrosine kinase .

Mode of Action

It is known that similar compounds can form hydrogen bonds with one or more amino acid residues in the active pocket of their target proteins .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may affect pathways related to these biological processes.

Result of Action

Similar compounds have been found to exhibit excellent antifungal activities and anticancer efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the solid state, an increase in fluorescence is shown due to an aggregation-induced emission (AIE) effect given by the rotational restraints and stacking in the crystal . Furthermore, the compound has been used as a corrosion inhibitor for zinc in hydrochloric acid , suggesting that its action, efficacy, and stability can be influenced by the chemical environment.

Orientations Futures

Propriétés

IUPAC Name |

3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(19-20-14-6-4-3-5-7-14)16-11-13-10-15(22-2)8-9-17(13)23-18(16)21/h3-11,20H,1-2H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVPBNWXGUDBPN-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2787185.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2787189.png)

![1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2787193.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)

![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)

![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)

![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)

![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)